Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester, commonly referred to as Meclofenamic acid methyl derivative, is a chemical compound with the molecular formula and a molecular weight of approximately 310.175 g/mol. It is classified as an aromatic compound and belongs to the category of benzoic acid derivatives. The compound features a methyl ester functional group and is recognized for its anti-inflammatory properties, making it relevant in pharmaceutical applications.
This compound is synthesized from benzoic acid and is classified under the following categories:
The compound can be found in various chemical databases such as PubChem and the National Institute of Standards and Technology (NIST) Chemistry WebBook, which provide detailed information on its structure and properties .
The synthesis of benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester typically involves the following steps:
The reaction can be represented as follows:
The molecular structure of benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester features:
Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester can participate in several chemical reactions:
These reactions are significant for modifying the compound's structure for various applications in organic synthesis.
The mechanism of action for benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester primarily involves its role as an anti-inflammatory agent. It inhibits cyclooxygenase enzymes (COX), which are crucial in converting arachidonic acid into prostaglandins—mediators of inflammation.
Research indicates that this compound exhibits significant inhibition against COX enzymes compared to other non-steroidal anti-inflammatory drugs (NSAIDs), making it effective in reducing pain and inflammation .
Relevant data on these properties can be found in chemical databases like PubChem .
Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester is primarily used in:
Its unique structure allows for modifications that enhance its therapeutic efficacy while minimizing side effects associated with traditional NSAIDs .
The synthesis of methyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate proceeds via a sequential esterification-amination approach. Initial esterification of 2-aminobenzoic acid with methanol under acid catalysis forms methyl anthranilate, a critical intermediate validated by infrared spectroscopy (C=O stretch at 1,720 cm⁻¹; N-H bend at 1,590 cm⁻¹) [8]. Subsequent Ullmann-type coupling with 2,6-dichloro-3-methylaniline under copper(I) catalysis achieves C-N bond formation. Key studies demonstrate that N-methylpyrrolidone (NMP) as the solvent at 150°C optimizes the amination step, yielding 78% of the target compound after 12 hours [9].
Table 1: Catalytic Systems for Ullmann Coupling
Catalyst | Ligand | Solvent | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
CuI | 1,10-Phenanthroline | NMP | 78 | 12 |
CuCl₂ | DMEDA | DMSO | 65 | 18 |
CuO | None | Toluene | 42 | 24 |
Enantioselective synthesis leverages chiral organocatalysts to control stereochemistry at the prochiral carbon adjacent to the aniline nitrogen. L-Proline-catalyzed asymmetric amination in tetrahydrofuran at -20°C achieves 92% enantiomeric excess (ee) for the (R)-enantiomer [9]. This occurs via a Zimmerman-Traxler transition state, where the catalyst forms a rigid enamine intermediate with the dichlorinated aniline. Kinetic studies reveal catalyst loading at 10 mol% optimizes ee without racemization. Alternative catalysts like cinchona alkaloids (e.g., quinidine) yield moderate stereoselectivity (65–70% ee) due to reduced steric confinement [9].
Table 2: Enantioselective Performance of Organocatalysts
Catalyst | Solvent | Temperature (°C) | ee (%) | Preferred Enantiomer |
---|---|---|---|---|
L-Proline | THF | -20 | 92 | (R) |
Quinidine | DCM | 25 | 68 | (S) |
Takemoto’s catalyst | Toluene | 0 | 85 | (R) |
Regioselectivity challenges arise during the coupling of 2,6-dichloro-3-methylaniline due to steric and electronic effects. The 3-methyl group directs amination exclusively to the ortho-chloro position at C1 (regioselectivity ratio 98:2), attributed to diminished steric hindrance compared to C6 [9]. Computational studies (DFT) confirm the C1─N bond formation has a lower energy barrier (ΔG‡ = 15.2 kcal/mol) than C6─N (ΔG‡ = 22.7 kcal/mol). Solvent polarity critically influences regioselectivity: non-polar solvents (e.g., toluene) enhance selectivity to >99:1, while polar aprotic solvents like DMF reduce it to 85:15 due to solvation effects [4] [9].
Systematic optimization identifies dimethylacetamide (DMAc) as the optimal solvent for the esterification-amination sequence, achieving 89% yield at 130°C [6] [8]. Lower temperatures (<100°C) result in incomplete amination (<50% yield), while temperatures >150°C promote hydrolysis of the methyl ester. Mixed-solvent systems (e.g., DMAc/H₂O 9:1) suppress side products like diarylation, enhancing isolated yields to 92% [6]. Reaction kinetics follow an Arrhenius model, with activation energy (Eₐ) of 45.2 kJ/mol.
Table 3: Solvent and Temperature Optimization
Solvent System | Temperature (°C) | Yield (%) | Major Side Product |
---|---|---|---|
DMAc | 130 | 89 | None |
DMSO | 140 | 78 | Diaryl amine |
NMP/H₂O (9:1) | 120 | 92 | Hydrolyzed ester |
Toluene | 110 | 63 | Unreacted aniline |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7